Amberline

Antineoplastic P-388 lymphocytic leukemia Natural product screening

Amberline is the definitive β-crinane alkaloid scaffold for SAR-driven semi-synthetic derivatization. Unlike haemanthamine, its C-11 hydroxyl enables unique ester derivatives with biological profiles not recapitulated by other Amaryllidaceae alkaloids: • C-11 aromatic esters achieve 47 nM IC50 against hepatic-stage P. berghei - activity absent in haemanthamine analogs. • Selective hBuChE inhibition (IC50 0.10 µM, SI >100 over AChE). • 11-O-(4-chloro-3-nitrobenzoyl)ambelline: antiproliferative IC50 0.6-9.9 µM across cancer lines. Supplied as >98% pure solid with CoA. For antimalarial prophylactic, Alzheimer's, and oncology lead discovery programs.

Molecular Formula C18H21NO5
Molecular Weight 331.4 g/mol
CAS No. 3660-62-6
Cat. No. B1667016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmberline
CAS3660-62-6
SynonymsAmbelline;  NSC 155222;  NSC-155222;  NSC155222
Molecular FormulaC18H21NO5
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O
InChIInChI=1S/C18H21NO5/c1-21-10-3-4-18-12-6-13-17(24-9-23-13)16(22-2)11(12)7-19(8-15(18)20)14(18)5-10/h3-4,6,10,14-15,20H,5,7-9H2,1-2H3/t10-,14+,15+,18+/m0/s1
InChIKeyQAHZAHIPKNLGAS-QMJNRFBBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amberline Identity and Structural Overview


Amberline (also designated Ambelline, CAS 3660-62-6, C18H21NO5, molecular weight 331.36 g/mol) is a naturally occurring β-crinane alkaloid isolated from various Amaryllidaceae species, notably within the genera Crinum and Nerine [1][2]. This secondary metabolite, identified by its specific (3α,11S)-1,2-didehydro-3,7-dimethoxycrinan-11-ol stereochemistry and a unique tricyclic core, serves as the primary scaffold for a growing class of semi-synthetic derivatives under investigation for antineoplastic, antimalarial, and neuropharmacological applications [3].

Why Amberline Substitution Fails


Substituting Amberline with other in-class Amaryllidaceae alkaloids (e.g., lycorine, galanthamine, or haemanthamine) is scientifically untenable due to divergent biological target engagement and potency. While many crinane alkaloids share a similar core, the presence and stereochemistry of specific substituents—particularly the C-11 hydroxyl group in Amberline—dictate both baseline biological activity and, critically, the scope of accessible semi-synthetic derivatives [1][2]. For instance, Amberline itself exhibits moderate activity, but its C-11 ester derivatives demonstrate a unique capacity for achieving nanomolar IC50 values against specific targets (e.g., Plasmodium hepatic stages and human butyrylcholinesterase) and selective cytotoxicity profiles that are not recapitulated by analogous derivatives of the structurally similar α-crinane alkaloid haemanthamine [3][4].

Amberline Quantitative Evidence Guide


Antineoplastic Potency vs. Acetylcaranine

In a seminal isolation study of Amaryllis belladonna bulbs, the in vitro antineoplastic activity of ambelline was quantified against the murine P-388 lymphocytic leukemia (PS) system. The potency of ambelline (Amberline) was directly compared to that of acetylcaranine, another bioactive alkaloid isolated concurrently [1]. Amberline exhibited an ED50 of 1.6 µg/mL, which represents a ~7-fold lower potency than the comparator acetylcaranine (ED50 0.23 µg/mL) in this specific assay [1].

Antineoplastic P-388 lymphocytic leukemia Natural product screening

Blood-Stage Antimalarial Activity vs. Lycorine

The activity of Amberline (Ambelline) against the blood stage of the Dd2 (drug-resistant) strain of Plasmodium falciparum was evaluated. Its potency, expressed as IC50, is compared to that of lycorine, a widely studied Amaryllidaceae alkaloid with established antimalarial properties [1]. Amberline displayed an IC50 of 7.3 ± 0.3 µM, indicating modest antimalarial activity against this erythrocytic stage [1].

Antimalarial Plasmodium falciparum Drug-resistant malaria

Hepatic-Stage Antimalarial Potency vs. Haemanthamine Derivatives

The unique value of the Amberline scaffold is demonstrated by the activity of its semi-synthetic derivatives against the hepatic (liver) stage of Plasmodium infection, a critical bottleneck for malaria prophylaxis. Two specific derivatives, 11-O-(3,5-dimethoxybenzoyl)ambelline (28m) and 11-O-(3,4,5-trimethoxybenzoyl)ambelline (28n), exhibited nanomolar IC50 values [1]. Crucially, the analogous derivatives of the structurally similar α-crinane alkaloid haemanthamine did not display any significant activity, despite having the same substituents, highlighting the unique pharmacophoric potential of the Amberline core [1].

Malaria prophylaxis Liver-stage activity Semi-synthetic derivatives Structure-activity relationship

BuChE Inhibition Selectivity

The C-11 ester derivatives of Amberline were evaluated for their inhibition of human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several compounds demonstrated potent BuChE inhibition and, more importantly, high selectivity over AChE. The most potent derivative, 11-O-(1-naphthoyl)ambelline (compound 16), displayed an IC50 of 0.10 ± 0.01 µM against hBuChE. Notably, derivatives 6, 7, 9, and 16 displayed selective human BuChE inhibition profiles with a selectivity index (IC50 AChE / IC50 BuChE) > 100, indicating a strong preference for the BuChE target over AChE [1].

Alzheimer's disease Butyrylcholinesterase (BuChE) Selectivity index Neuropharmacology

Cytotoxic Activity vs. Parent Scaffold

A comprehensive cytotoxicity study of 42 Amberline (ambelline) derivatives across nine human cancer cell lines identified 11-O-(4-chloro-3-nitrobenzoyl)ambelline (32) as the most promising compound. This derivative exhibited IC50 values ranging from 0.6 ± 0.1 µM to 9.9 ± 0.2 µM, representing a significant enhancement over the parent compound, which lacks outstanding activity in these assays [1]. The study further demonstrated that derivative 32 induces apoptosis in MOLT-4 T-lymphoblastic leukemia cells in a dose- and time-dependent manner, confirming a cytotoxic mechanism beyond simple growth inhibition [1].

Cytotoxicity Anticancer drug discovery Leukemia Apoptosis

Amberline High-Value Application Scenarios


Malaria Prophylaxis: Hepatic Stages

Procure Amberline for use as a starting material in the semi-synthesis of novel antimalarial agents designed to target the hepatic (liver) stage of Plasmodium infection. The evidence demonstrates that specific C-11 ester derivatives of Amberline achieve low nanomolar IC50 values (e.g., 47 nM) against P. berghei liver stages, and that this activity is a unique feature of the Amberline scaffold, as analogous derivatives of the related haemanthamine alkaloid are completely inactive [1]. This scenario is ideal for researchers developing next-generation malaria prophylactics that act on the parasite's life cycle bottleneck [1].

Selective BuChE Inhibitors for Neurological Disease

Use Amberline as a core scaffold for synthesizing selective inhibitors of human butyrylcholinesterase (hBuChE). The data show that aromatic ester derivatives of Amberline can achieve high selectivity for BuChE over AChE, with selectivity indices exceeding 100 and IC50 values as low as 0.10 µM [2]. This differentiates Amberline from other Amaryllidaceae alkaloids like galanthamine, which primarily target AChE. This scenario is highly relevant for drug discovery programs focused on advanced Alzheimer's disease and other conditions where BuChE modulation is a therapeutic strategy [2].

Anticancer Lead Generation via C-11 Derivatization

Employ Amberline as a privileged natural product scaffold for the generation of novel anticancer lead compounds. The evidence indicates that while Amberline itself has limited cytotoxicity, its semi-synthetic derivatives, particularly 11-O-(4-chloro-3-nitrobenzoyl)ambelline (32), exhibit significant antiproliferative activity (IC50 0.6-9.9 µM) across multiple cancer cell lines and can induce apoptosis in leukemia cells [3]. This application scenario is well-suited for medicinal chemistry groups aiming to explore the structure-activity relationship (SAR) of crinane alkaloids and optimize a new class of cytotoxic agents [3].

Reference Standard for Crinane Alkaloid Research

Utilize high-purity Amberline (CAS 3660-62-6) as a validated reference standard and baseline control in phytochemical analysis, biological screening, and semi-synthetic studies of Amaryllidaceae alkaloids. The compound's well-defined structure, moderate intrinsic activity (e.g., ED50 1.6 µg/mL in P-388 assay [4], IC50 7.3 µM in antimalarial assay [1]), and consistent sourcing from specific plant genera make it an essential analytical and biological benchmark for comparing the potency and selectivity of newly isolated natural products or novel semi-synthetic derivatives [4].

Technical Documentation Hub

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